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Compound of Interest

Compound Name: 1,2-Dibromo-1,2-dichloroethane

Cat. No.: B1202211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2-Dibromo-
1,2-dichloroethane (C₂H₂Br₂Cl₂), a halogenated hydrocarbon of interest in synthetic chemistry

and material science. This document compiles available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for

acquiring such spectra, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 1,2-Dibromo-1,2-dichloroethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

available in search

results

- - CH
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¹³C NMR Data

Chemical Shift (δ) ppm Assignment

Data not explicitly available in search results C-1, C-2

Note: Due to the presence of meso and dl-diastereomers, the NMR spectra of 1,2-Dibromo-
1,2-dichloroethane can be complex. The chemical shifts are influenced by the stereochemistry

of the molecule.

Infrared (IR) Spectroscopy
The IR spectrum of 1,2-Dibromo-1,2-dichloroethane is characterized by absorptions

corresponding to C-H and C-halogen bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~2975 - 2845 Moderate-Strong C-H stretching vibrations

~1470 - 1370 Strong C-H deformation vibrations

~780 - 580 Strong C-Br stretching vibrations

Specific C-Cl stretching data

not available
- C-Cl stretching vibrations

The fingerprint region, typically from 1500 to 400 cm⁻¹, contains a unique set of complex

overlapping vibrations that are characteristic of the molecule.[1]

Mass Spectrometry (MS)
The mass spectrum of 1,2-Dibromo-1,2-dichloroethane is characterized by a complex

isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl)

isotopes.
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m/z Relative Intensity (%) Assignment

175 - [C₂H₂BrCl]⁺ fragment

177 -
[C₂H₂BrCl]⁺ fragment (isotope

peak)

179 -
[C₂H₂BrCl]⁺ fragment (isotope

peak)

The molecular ion peak [M]⁺ would exhibit a characteristic cluster of peaks due to the various

combinations of Br and Cl isotopes.[2][3]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the

hydrogen and carbon atoms in the molecule.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

Standard 5 mm NMR tubes.

Sample Preparation:

Dissolve approximately 5-10 mg of 1,2-Dibromo-1,2-dichloroethane in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to an NMR tube.
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¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a single-pulse ¹H NMR spectrum.

Integrate the signals to determine the relative ratios of protons.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

A sufficient number of scans should be averaged to achieve an adequate signal-to-noise

ratio.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups and structural features of the molecule based on the

absorption of infrared radiation.

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer.[2]

Salt plates (e.g., NaCl or KBr) or a liquid sample cell.

Sample Preparation (Neat Liquid):

Place a small drop of 1,2-Dibromo-1,2-dichloroethane onto one salt plate.

Carefully place a second salt plate on top to create a thin liquid film.
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Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The spectrometer software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid

in its identification and structural elucidation.

Instrumentation:

A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample

introduction and separation.[5]

Sample Preparation and Introduction:

Prepare a dilute solution of 1,2-Dibromo-1,2-dichloroethane in a volatile organic solvent

(e.g., dichloromethane or methanol).

Inject a small volume of the solution into the GC-MS system. The GC will separate the

compound from any impurities before it enters the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV)

in the ion source.

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into

the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 1,2-Dibromo-1,2-dichloroethane.
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Caption: Workflow for the spectroscopic analysis of 1,2-Dibromo-1,2-dichloroethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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